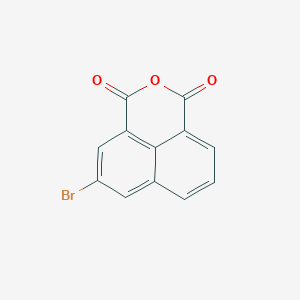

3-Bromo-1,8-naphthalic anhydride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFXCSFCWZGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397888 | |

| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-49-5 | |

| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,8-naphthalic anhydride, a halogenated derivative of 1,8-naphthalic anhydride, serves as a pivotal building block in the synthesis of a wide array of functional organic molecules. Its unique electronic and structural characteristics make it a valuable precursor in the development of fluorescent dyes, chemosensors, and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₅BrO₃ | [1] |

| Molecular Weight | 277.07 g/mol | [1] |

| Appearance | White or slightly yellow crystalline solid | [1] |

| Melting Point | 244-246 °C | [1] |

| Boiling Point | 468.9 ± 28.0 °C (Predicted) | |

| Density | 1.812 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Dichloromethane | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Slightly Soluble |

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) consistent with the substituted naphthalene ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the anhydride group (typically in the range of δ 160-180 ppm) and the aromatic carbons. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride functionality.

| Wavenumber (cm⁻¹) | Assignment |

| ~1770-1740 | C=O symmetric stretching |

| ~1730-1700 | C=O asymmetric stretching |

| ~1600-1450 | C=C aromatic ring stretching |

| ~1300-1200 | C-O-C stretching |

| ~800-600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Interpretation |

| 276/278 | Molecular ion peak [M]⁺ |

| 196 | Loss of Br |

| 152 | Loss of Br and CO₂ |

| 124 | Loss of Br, CO₂, and CO |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are intended as a guide and may require optimization based on available laboratory equipment and specific research needs.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thiele tube or a digital melting point apparatus) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (approximately 20 °C below), the heating rate is reduced to 1-2 °C per minute to ensure accurate determination.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

-

Result: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various organic solvents.

Methodology:

-

Sample and Solvent Preparation: Approximately 10 mg of this compound is weighed into a series of small test tubes. To each test tube, 1 mL of a different solvent (e.g., ethanol, methanol, DMSO, DMF, chloroform, acetone, toluene) is added.

-

Procedure:

-

Each test tube is vortexed or shaken vigorously for 1-2 minutes at room temperature.

-

The mixture is then allowed to stand and visually inspected for the presence of undissolved solid.

-

-

Classification:

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Synthetic Workflow and Logical Relationships

This compound is a versatile starting material for the synthesis of various naphthalimide derivatives, which are of significant interest due to their fluorescent properties. A typical synthetic workflow is illustrated below.

References

An In-depth Technical Guide to 3-Bromo-1,8-naphthalic Anhydride for Researchers and Drug Development Professionals

Introduction: 3-Bromo-1,8-naphthalic anhydride is a halogenated derivative of 1,8-naphthalic anhydride. Its unique molecular architecture, featuring a planar naphthalene core and a reactive anhydride group, makes it a crucial building block in the synthesis of a wide array of functional organic molecules. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Identification

This compound is characterized by a naphthalene ring system with a bromine atom substituted at the 3-position and an anhydride functional group spanning the 1 and 8 positions.

Molecular Formula: C₁₂H₅BrO₃[1]

CAS Number: 24050-49-5

Molecular Structure:

SMILES: BrC1=CC2=CC=CC3=C2C(=C1)C(=O)OC3=O

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| Molecular Weight | 277.07 g/mol | [1] |

| Appearance | White or slightly yellow crystalline solid | [2] |

| Melting Point | 244-246 °C | |

| Boiling Point (Predicted) | 468.9 ± 28.0 °C | [2] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in some organic solvents like dichloromethane and dimethyl sulfoxide. | [2] |

Synthesis and Reactivity

One such example is the one-pot synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride from the readily available 1,8-naphthalic anhydride. This process involves a sequential nitration and bromination in sulfuric acid.

Experimental Protocol: One-Pot Synthesis of 3-bromo-6-nitro-1,8-naphthalic Anhydride[1]

Materials:

-

1,8-Naphthalic anhydride (100.0 mmol, 19.82 g)

-

Concentrated sulfuric acid (200 mL)

-

Sodium nitrate (105.0 mmol, 7.24 g)

-

N-bromosuccinimide (NBS) (110.0 mmol, 19.58 g)

Procedure:

-

To a solution of 1,8-naphthalic anhydride in concentrated sulfuric acid, add sodium nitrate in small portions over a period of 1 hour at room temperature.

-

Stir the reaction mixture for an additional 3 hours at the same temperature.

-

Add N-bromosuccinimide (NBS) to the reaction mixture at room temperature.

-

Continue stirring for an additional 20 hours at room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent.

The reactivity of the bromine atom and the anhydride group allows for a variety of subsequent chemical transformations, making it a versatile intermediate.

Applications in Drug Development and Research

Derivatives of this compound, particularly naphthalimides, have garnered significant interest in the field of drug development due to their diverse biological activities. The planar naphthalimide core can intercalate into DNA, leading to the inhibition of DNA replication and transcription, a mechanism exploited in the development of anticancer agents.

Furthermore, the ability to introduce various substituents onto the naphthalimide scaffold allows for the fine-tuning of their pharmacological properties, including targeting specific enzymes or cellular pathways. For instance, naphthalimide derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy.

The inherent fluorescence of many naphthalimide derivatives also makes them valuable tools in biomedical research as fluorescent probes for imaging and sensing applications.

Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations starting from 1,8-naphthalic anhydride.

Caption: One-pot synthesis of 3-Bromo-6-nitro-1,8-naphthalic anhydride.

Caption: General derivatization pathway of this compound.

References

Spectroscopic and Physicochemical Profile of 3-Bromo-1,8-naphthalic Anhydride: A Technical Guide

For Immediate Release

Physicochemical Properties

The known physical and chemical properties of 3-Bromo-1,8-naphthalic anhydride are summarized in the table below. This data is essential for handling, storage, and application of the compound in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅BrO₃ | [1] |

| Molecular Weight | 277.07 g/mol | [1] |

| Melting Point | 244-246 °C | [1] |

| Appearance | White or slightly yellow crystalline solid | [1] |

| Solubility | Soluble in some common organic solvents, such as dichloromethane and dimethyl sulfoxide. | [1] |

Experimental Protocols for Spectroscopic Analysis

The following sections detail generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These protocols are derived from methodologies reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

-

Sample holder (e.g., KBr pellet press, ATR accessory).

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

A sample introduction system, such as direct infusion or a liquid chromatograph (LC-MS).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused into the mass spectrometer or injected into an LC system for separation prior to MS analysis.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

Mass Range: A range that encompasses the expected molecular weight of the compound (e.g., m/z 100-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimized for the specific instrument and compound.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 3-Bromo-1,8-naphthalic anhydride in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-1,8-naphthalic anhydride in common organic solvents. Due to the limited availability of quantitative solubility data for this specific isomer, this document presents the available qualitative information and leverages detailed experimental data from its close structural isomer, 4-Bromo-1,8-naphthalic anhydride, as a valuable reference for researchers.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its purification, formulation, and biological activity. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, and pressure.

Caption: A diagram illustrating the primary factors that govern the solubility of a solute in a solvent.

Solubility of this compound

Qualitative Solubility:

-

Dichloromethane: this compound has been noted to have "certain solubility" in dichloromethane.

-

Dimethyl Sulfoxide (DMSO): Similar to dichloromethane, it is described as having "certain solubility" in dimethyl sulfoxide.

In the synthesis of the related compound, 3-bromo-6-nitro-1,8-naphthalic anhydride, toluene is used as a recrystallization solvent, which suggests that this compound may also exhibit solubility in toluene, particularly at elevated temperatures.[1]

Reference Data: Solubility of 4-Bromo-1,8-naphthalic Anhydride

In contrast to the 3-bromo isomer, quantitative solubility data for 4-Bromo-1,8-naphthalic anhydride has been experimentally determined in various solvents and at different temperatures. This data is presented here as a valuable reference point for researchers working with brominated naphthalic anhydrides. The similar core structure suggests that the solubility trends may share some resemblances.

Table 1: Molar Fraction Solubility (x) of 4-Bromo-1,8-naphthalic Anhydride in Various Solvents at Different Temperatures (K)

| Temperature (K) | Acetone | Methanol | Ethanol | Acetic Acid |

| 278.15 | 0.00358 | 0.000135 | 0.000216 | 0.000452 |

| 283.15 | 0.00452 | 0.000172 | 0.000268 | 0.000548 |

| 288.15 | 0.00563 | 0.000218 | 0.000331 | 0.000659 |

| 293.15 | 0.00698 | 0.000275 | 0.000411 | 0.000791 |

| 298.15 | 0.00859 | 0.000346 | 0.000509 | 0.000949 |

| 303.15 | 0.01053 | 0.000435 | 0.000631 | 0.00114 |

| 308.15 | 0.01284 | 0.000545 | 0.000781 | 0.00137 |

| 313.15 | 0.01559 | 0.000681 | 0.000966 | 0.00165 |

| 318.15 | 0.01881 | 0.000847 | 0.00119 | 0.00199 |

| 323.15 | 0.02258 | 0.00105 | 0.00147 | 0.00239 |

| 328.15 | 0.02694 | 0.00129 | 0.00181 | 0.00287 |

| 333.15 | 0.03195 | 0.00159 | 0.00221 | 0.00345 |

Data sourced from the Journal of Chemical & Engineering Data.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely used analytical stirred-flask method.

Caption: A flowchart outlining the key steps in the experimental determination of solubility using the analytical stirred-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle, separating the solid and liquid phases.

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a pre-established calibration curve.

-

Calculation: The solubility is then calculated and expressed in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

This protocol can be repeated at various temperatures to determine the temperature dependence of solubility.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, qualitative information points to its solubility in dichloromethane and dimethyl sulfoxide. The comprehensive quantitative data available for the isomeric 4-Bromo-1,8-naphthalic anhydride provides a valuable benchmark for estimating its solubility behavior in various common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their solvent systems of interest, a critical step for its application in research, drug development, and materials science.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-Bromo-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,8-naphthalic anhydride is a key intermediate in the synthesis of a wide array of functional organic molecules, including fluorescent dyes, pigments, and compounds with potential therapeutic applications. Its reactivity is primarily centered around the anhydride functional group and the bromine substituent on the naphthalene core, which allow for diverse chemical modifications. This technical guide provides a comprehensive overview of the reactivity and chemical stability of this compound, presenting key reaction protocols and available stability data.

Chemical Identity and Physical Properties

This compound is a white or slightly yellow crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅BrO₃ | [2] |

| Molar Mass | 277.07 g/mol | [2] |

| Melting Point | 244-246 °C | [2] |

| Boiling Point (Predicted) | 468.9 ± 28.0 °C | [2] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [2] |

| Flash Point | 237.4 °C | [2] |

| Vapor Pressure | 5.78 x 10⁻⁹ mmHg at 25 °C | [2] |

Reactivity

The chemical reactivity of this compound is characterized by two main features: the anhydride group, which is susceptible to nucleophilic attack, and the carbon-bromine bond, which can participate in cross-coupling reactions.

Nucleophilic Substitution at the Anhydride

The anhydride moiety readily reacts with nucleophiles such as amines and alcohols to form the corresponding imides and esters, respectively.[1][3] This is a fundamental transformation for the synthesis of a large family of 1,8-naphthalimide derivatives.

A general and efficient method for the synthesis of N-substituted-3-bromo-1,8-naphthalimides involves the reaction of this compound with a primary amine in a suitable solvent.

Example: Synthesis of N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide [4]

-

To a solution of 3-bromo-6-nitro-1,8-naphthalic anhydride (50.0 mmol, 16.10 g) in a 120 mL mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid (1:1 ratio), 2-ethylhexylamine (1.5 eq, 75.0 mmol, 12.40 mL) is added.

-

The mixture is stirred for 45 minutes at 110 °C.

-

After cooling, the reaction mixture is poured into a mixture of ice/water (200 g) containing 10 mL of hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane eluent to yield the desired N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide.

Yields for similar reactions are often high, for example, the synthesis of N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide from the crude anhydride yielded 81% of the product.[4]

The workflow for this nucleophilic substitution is illustrated below.

Caption: General workflow for the synthesis of N-substituted-3-bromo-1,8-naphthalimides.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 3-position of the naphthalene core provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents.

While a specific protocol for the Suzuki coupling of this compound is not extensively detailed in the literature, a reliable procedure can be adapted from the successful coupling of the corresponding imide, 4-bromo-1,8-naphthalimide. Microwave-assisted synthesis has been shown to be particularly effective for this transformation.

-

In a microwave vial, combine 4-bromo-1,8-naphthalimide (1 equivalent), the desired phenylboronic acid (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.5 equivalents).

-

Add dimethylformamide (DMF) and an aqueous solution of sodium carbonate (2 M).

-

Seal the vial and heat in a microwave reactor at 70 °C for 30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate.

-

The organic layer is then dried and concentrated, and the product can be purified by column chromatography.

This microwave-assisted method provided a significantly higher yield (54%) for the imide compared to conventional heating (22%).[3]

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis.

Thermal Stability

Photochemical Stability

Naphthalimide derivatives are known for their good photostability, which is a key property for their application as fluorescent dyes.[9] However, specific data on the photodegradation quantum yield of this compound has not been reported. It is advisable to protect the compound from prolonged exposure to light.

pH and Hydrolytic Stability

The anhydride ring of 1,8-naphthalic anhydride and its derivatives is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding dicarboxylic acid.[10] Studies on the unsubstituted 1,8-naphthalic anhydride have shown that its greatest stability is observed between pH 4 and 6.[4] In acidic solutions, the cyclization of the dicarboxylic acid back to the anhydride can occur.[10] The pH-dependent hydrolysis is a critical factor to consider in aqueous reaction media.

The logical relationship of pH to the stability of the anhydride ring is visualized below.

Caption: Influence of pH on the stability of the 1,8-naphthalic anhydride ring system.

Conclusion

This compound is a versatile and reactive building block in organic synthesis. Its anhydride functionality allows for the straightforward introduction of a wide range of substituents through nucleophilic attack, primarily forming naphthalimide derivatives. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex aromatic systems. While quantitative data on its thermal and photochemical stability is limited, qualitative information suggests it is a relatively stable compound under appropriate storage conditions. Its susceptibility to hydrolysis, particularly at basic pH, is an important consideration for its use in aqueous environments. This guide provides researchers and drug development professionals with a foundational understanding of the reactivity and stability of this important chemical intermediate.

References

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

3-Bromo-1,8-naphthalic Anhydride: A Core Scaffold for Advanced Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,8-naphthalic anhydride is a pivotal intermediate in the realm of organic synthesis, serving as a versatile building block for a myriad of functional molecules. Its unique structure, featuring a rigid naphthalic anhydride core with a strategically positioned bromine atom, allows for diverse chemical modifications. This has led to its extensive use in the development of advanced materials such as fluorescent dyes and probes, as well as in the synthesis of pharmacologically active compounds, including potent anticancer agents.[1][2][3] The 1,8-naphthalimide derivatives, readily synthesized from this compound, are particularly noteworthy for their exceptional photophysical properties and biological activities, which can be finely tuned by introducing various substituents.[4] This technical guide provides a comprehensive overview of the key literature, synthesis protocols, and critical data associated with this compound and its derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound and its subsequent conversion to various functionalized naphthalimides are well-established processes. A common and efficient method involves the nitration and subsequent selective bromination of commercially available 1,8-naphthalic anhydride.[1][5]

One-Pot Synthesis of 3-Bromo-6-nitro-1,8-naphthalic Anhydride

A reliable one-pot synthetic protocol allows for the multigram scale preparation of 3-bromo-6-nitro-1,8-naphthalic anhydride from 1,8-naphthalic anhydride. The process involves nitration followed by selective bromination in sulfuric acid at room temperature, offering a controllable and mild reaction pathway.[1]

General Synthesis of Naphthalimide Derivatives

Naphthalimide derivatives are typically synthesized through the condensation of the corresponding 1,8-naphthalic anhydride with a primary amine.[3][4] The bromine atom at the 3- or 4-position serves as a versatile handle for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions.[6]

Synthesis of 3-Bromo-6-nitro-1,8-naphthalic anhydride and its derivatives.

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅BrO₃ | [2] |

| Molar Mass | 277.07 g/mol | [7] |

| Melting Point | 244-246 °C | [2] |

| Boiling Point | 468.9 ± 28.0 °C (Predicted) | [2] |

| Density | 1.812 ± 0.06 g/cm³ (20 °C) | [2] |

| Solubility | Soluble in dichloromethane and dimethyl sulfoxide | [2] |

Applications

The unique chemical structure of this compound makes it a valuable precursor in several fields of research and development.

Fluorescent Probes and Dyes

Derivatives of this compound are extensively used in the creation of fluorescent probes and dyes.[2][4][8] The introduction of electron-donating or electron-withdrawing groups onto the naphthalimide core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts.[4][9] These tailored fluorescent molecules are employed as chemosensors for detecting metal cations, anions, and biologically relevant molecules.[4]

General workflow for developing functional naphthalimides.

Anticancer Agents

A significant area of application for this compound derivatives is in the development of novel anticancer agents.[3][10] Naphthalimides derived from this precursor have demonstrated high antitumor activity against various human and murine cancer cell lines.[3] Their mechanisms of action often involve DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[10][11] The ability to modify the substituents on the naphthalimide ring allows for the optimization of their cytotoxic activity and selectivity.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound and its derivatives. Below are representative protocols extracted from the literature.

Synthesis of 3-Bromo-6-nitro-1,8-naphthalic Anhydride[1]

To a solution of 1,8-naphthalic anhydride (100.0 mmol, 19.82 g) in 200 mL of concentrated sulfuric acid, sodium nitrate (105.0 mmol, 7.24 g) is added in small portions over 1 hour at room temperature. The reaction mixture is stirred for an additional 3 hours at the same temperature. Subsequently, N-bromosuccinimide (110.0 mmol, 19.58 g) is added, and the mixture is stirred for another 20 hours at room temperature. The reaction mixture is then poured into ice, and the resulting precipitate is filtered, washed with water, and dried.

Synthesis of N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide[1]

To a solution of 3-bromo-6-nitro-1,8-naphthalic anhydride (50.0 mmol, 16.10 g) in a 120 mL mixture of NMP and acetic acid (1:1 ratio), 2-ethylhexylamine (1.5 eq, 75.0 mmol, 12.40 mL) is added. The mixture is stirred for 45 minutes at 110 °C and then poured into a mixture of ice/water (200 g) and 10 mL of hydrochloric acid. The precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica using hexane/dichloromethane as an eluent.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives, providing a valuable resource for researchers.

Synthesis Yields and Melting Points

| Compound | Yield (%) | Melting Point (°C) | Reference |

| 3,4-Dibromo-6-nitro-1,8-naphthalic Anhydride | 92 | - | [1] |

| N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide | 92 | 121.6–123.3 | [1] |

| Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate | 95 | 112.3–113.1 | [1] |

| N-(2-Ethylhexyl)-3,4-dichloro-1,8-naphthalimide | 69 | 124–125 | [6] |

| 4-Bromo-N-[2-(dimethylamino)ethyl]-1,8-naphthalimide | 82.7 | - | [12] |

| N-n-Butyl-4-bromo-1,8-naphthalimide | 70 | 105–106 | [13] |

Spectroscopic Data: ¹H NMR

| Compound | Solvent | Chemical Shifts (δ ppm) | Reference |

| Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate | CDCl₃ | 8.81 (1H, d, J = 2.2 Hz); 8.70 (1H, d, J = 2.4 Hz); 8.33 (1H, d, J = 2.1 Hz); 8.22 (1H, d, J = 2.0 Hz); 4.35 (2H, t, J = 6.8 Hz); 4.33 (2H, t, J = 6.8 Hz); 1.74–1.82 (4H, m); 1.43–1.52 (4H, m); 0.99 (3H, t, J = 7.4 Hz); 0.98 (3H, t, J = 7.4 Hz) | [1] |

| N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide | CDCl₃ | 9.28 (1H, d, J = 2.2 Hz); 9.03 (1H, d, J = 2.2 Hz); 8.81 (1H, d, J = 1.9 Hz); 8.57 (1H, d, J = 1.8 Hz); 4.12 (2H, qd, J = 12.9 Hz, J = 7.3 Hz); 1.91 (1H, dq, J = 12.9 Hz, J = 6.3 Hz); 1.25–1.42 (8H, m); 0.93 (3H, t, J = 7.4 Hz); 0.88 (3H, t, J = 7.1 Hz) | [1] |

| N-(2-Ethylhexyl)-3,4-dichloro-1,8-naphthalimide | CDCl₃ | 8.62 (1H, dd, J = 7.3, 1.0 Hz); 8.58 (1H, s); 8.54 (1H, dd, J = 8.6, 1.0 Hz); 7.87 (1H, dd, J = 8.5, 7.3 Hz); 4.10 (2H, qd, J = 12.9, 7.3 Hz); 1.91 (1H, hept, J = 6.2 Hz); 1.41–1.26 (8H, m); 0.92 (3H, t, J = 7.4 Hz); 0.87 (3H, t, J = 7.0 Hz) | [6] |

| N-n-Butyl-4-bromo-1,8-naphthalimide | DMSO-d₆ | 7.92–8.52 (m, 5H), 3.98–4.03 (t, J = 7.3 Hz, 2H), 1.56–1.66 (m, 2H), 1.31–1.39 (m, 2H), 0.90–0.95 (t, J = 7.3Hz, 3H) | [13] |

Conclusion

This compound stands out as a remarkably versatile and valuable scaffold in synthetic organic chemistry. Its accessibility through straightforward synthetic routes and the diverse reactivity of its derivatives have positioned it as a key component in the development of sophisticated fluorescent materials and promising anticancer drug candidates. The extensive body of literature provides a solid foundation for researchers to explore and exploit the full potential of this important chemical entity. Continued investigation into novel derivatives and their applications is expected to yield further advancements in materials science and medicinal chemistry.

References

- 1. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 24050-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-1,8-naphthalic Anhydride: Commercial Availability, Purity, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1,8-naphthalic anhydride, a key chemical intermediate in the development of fluorescent probes and other advanced materials. This document details its commercial availability and purity, outlines key experimental protocols for its derivatization and application, and visualizes its role in cellular signaling and experimental workflows.

Commercial Suppliers and Purity

This compound is a specialty chemical available from a select number of commercial suppliers. While the isomeric 4-bromo-1,8-naphthalic anhydride is more commonly listed, careful sourcing can provide the 3-bromo isomer. The purity of commercially available this compound is a critical parameter for its successful use in sensitive applications such as the synthesis of fluorescent probes for biological imaging.

Below is a summary of identified commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from suppliers to obtain detailed information on purity, impurity profiles, and the analytical methods used for quality control.

| Supplier | Stated Purity | Analytical Method(s) | Notes |

| Thermo Scientific Chemicals | 97%[1] | Not specified on product page | Formerly an Alfa Aesar product. |

| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Not specified | Listed as a supplier on various chemical marketplaces. |

| Angene International Limited | Not specified | Not specified | Listed as a supplier on chemical sourcing platforms. |

| Various other suppliers | Typically >95% for the 4-bromo isomer | NMR, HPLC often cited for 4-bromo isomer | Caution is advised to ensure the correct isomer is being sourced. |

Synthesis and Derivatization

While direct synthesis protocols for this compound are not readily found in publicly available literature, a common preparative method involves the bromination of 1,8-naphthalenedicarboxylic acid followed by dehydration.[2] A detailed one-pot synthesis for a closely related derivative, 3-bromo-6-nitro-1,8-naphthalic anhydride, has been published and provides valuable insight into the synthetic methodology.[3][4]

The primary utility of this compound lies in its role as a precursor for a wide range of 1,8-naphthalimide derivatives. These derivatives are of significant interest due to their fluorescent properties, making them valuable tools in various research fields.

General Experimental Protocol: Synthesis of N-substituted-3-bromo-1,8-naphthalimides

The following is a generalized protocol for the synthesis of N-substituted-3-bromo-1,8-naphthalimides, adapted from procedures for the 4-bromo isomer.

Materials:

-

This compound

-

Primary amine of choice (e.g., n-butylamine, ethanolamine)

-

Ethanol (or other suitable solvent like 2-methoxyethanol)

-

Stirring apparatus and reflux condenser

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add a slight molar excess of the desired primary amine to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired N-substituted-3-bromo-1,8-naphthalimide.

Applications in Cellular Imaging and Signaling

The unique photophysical properties of 1,8-naphthalimide derivatives make them excellent candidates for the development of fluorescent probes for cellular imaging and the study of biological signaling pathways. The bromo-substituent at the 3-position serves as a versatile handle for further chemical modification, allowing for the attachment of recognition moieties that can interact with specific enzymes or cellular components.

Visualization of Caspase-3 Activity in Apoptosis

A significant application of 1,8-naphthalimide-based probes is in the detection of caspase-3 activity, a key biomarker for apoptosis or programmed cell death. A fluorescent probe can be designed to be non-fluorescent or to emit at a specific wavelength. Upon cleavage by caspase-3, a change in the fluorescence properties of the naphthalimide core occurs, providing a detectable signal.

Caption: Apoptosis signaling pathway leading to the activation of a naphthalimide-based fluorescent probe for caspase-3.

Experimental Workflow: Cellular Imaging of Enzyme Activity

Derivatives of this compound can be synthesized to act as fluorogenic substrates for specific enzymes, such as glutathione S-transferases (GSTs), which are often overexpressed in cancer cells. The general workflow for utilizing such a probe for cellular imaging is outlined below.

Caption: Experimental workflow for cellular imaging using a naphthalimide-based fluorescent probe.

Experimental Protocol: Fluorogenic Assay for GST Activity

This protocol is adapted from methodologies developed for 4-bromo-1,8-naphthalimide derivatives and can be applied to 3-bromo analogues.[5]

Materials:

-

N-hydroxyethyl-3-bromo-1,8-naphthalimide (or other suitable derivative)

-

Glutathione (GSH)

-

Glutathione S-transferase (GST) enzyme

-

Phosphate-buffered saline (PBS)

-

Cell line of interest (e.g., a cancer cell line with high GST expression and a corresponding normal cell line)

-

Cell culture medium and supplements

-

Fluorescence microscope

Procedure:

-

Probe Characterization:

-

Dissolve the synthesized naphthalimide probe in a suitable solvent (e.g., DMSO).

-

In a cuvette, mix the probe with GSH and GST in PBS buffer.

-

Monitor the change in fluorescence intensity over time using a fluorometer to confirm the probe's activation by the enzyme.

-

-

Cell Culture and Staining:

-

Culture the selected cell lines in appropriate medium until they reach the desired confluency.

-

Prepare a working solution of the naphthalimide probe in cell culture medium.

-

Incubate the cells with the probe solution for a specific duration (e.g., 30-60 minutes) at 37°C.

-

-

Fluorescence Microscopy:

-

Wash the cells with PBS to remove any excess, unbound probe.

-

Observe the cells under a fluorescence microscope using the appropriate excitation and emission filters for the naphthalimide fluorophore.

-

Acquire images of both the cancer and normal cell lines to compare the fluorescence intensity, which should correlate with the level of GST activity.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the acquired images using appropriate software.

-

Analyze the subcellular localization of the fluorescence signal to understand where the enzymatic activity is most prominent.

-

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The information presented herein is intended to facilitate the sourcing and application of this versatile chemical compound in the pursuit of novel scientific discoveries.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-1,8-naphthalimide derivatives as fluorogenic substrates for live cell imaging of glutathione S-transferase (GST) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Health and Safety for Handling 3-Bromo-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal risk assessment, Safety Data Sheet (SDS), or professional safety training. Always consult the most up-to-date SDS for 3-Bromo-1,8-naphthalic anhydride from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties. Direct contact with the solid powder or its dust can lead to adverse health effects.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound and its isomers:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₁₂H₅BrO₃ |

| Molecular Weight | 277.07 g/mol |

| Appearance | White or slightly yellow crystalline solid.[2] |

| Melting Point | Approximately 164-167°C.[2] |

| Boiling Point | 468.9 ± 28.0 °C (Predicted)[2] |

| Solubility | Soluble in some organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).[2] |

| Vapor Pressure | 5.78E-09 mmHg at 25°C[2] |

Experimental Protocols

The following protocols are generalized best practices for handling hazardous chemical powders and should be adapted to specific laboratory conditions and risk assessments.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocol

Minimizing dust generation and preventing contamination are key objectives during handling.

Handling:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to control exposure to dust.[7]

-

Weighing: When weighing, use a balance with a draft shield or conduct the operation within a ventilated enclosure. Use anti-static weigh boats.

-

Transfers: Use spatulas or powder funnels to transfer the solid. Avoid pouring, which can create dust clouds.

-

Technique: Develop techniques that minimize the creation of aerosols.[8] Work over a disposable, plastic-backed absorbent paper to contain any minor spills.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[10]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[7]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Spill Decontamination Protocol

Immediate and appropriate action is critical in the event of a spill.

Caption: Step-by-step protocol for cleaning up a solid chemical spill.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated materials, including used PPE, absorbent paper, and the spilled chemical itself, in a clearly labeled, sealed container for halogenated organic waste.[12]

-

Aqueous Waste: Any solutions containing this compound should be collected as hazardous aqueous waste. Do not discharge into drains.[3]

-

Disposal: Arrange for disposal through a licensed hazardous waste management service in accordance with local, state, and federal regulations.[12]

Emergency and First Aid Procedures

In case of any exposure, immediate action is required. Ensure eyewash stations and safety showers are readily accessible.[9]

Exposure Response Workflow

Caption: First aid response procedures for different routes of exposure.

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The primary health concerns are based on its GHS classification as an irritant.

| Toxicity Endpoint | Data |

| Acute Oral Toxicity | No data available[3] |

| Acute Dermal Toxicity | No data available[3] |

| Acute Inhalation Toxicity | No data available[3] |

| Skin Corrosion/Irritation | Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |

| Respiratory or Skin Sensitization | No data available[3] |

| Germ Cell Mutagenicity | No data available[3] |

| Carcinogenicity | No data available[3] |

| Reproductive Toxicity | No data available[3] |

| STOT-Single Exposure | May cause respiratory irritation.[6] |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Due to the lack of comprehensive data, this chemical should be handled as a substance of unknown chronic toxicity, and exposure should be minimized at all times.

References

- 1. This compound | 24050-49-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3-Bromo-1,8-naphthalic Anhydride: A Technical Guide to its Thermal Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 3-Bromo-1,8-naphthalic anhydride, a key intermediate in the synthesis of various functional molecules. This document summarizes available data on its melting point and other thermal characteristics, outlines experimental protocols for thermal analysis, and highlights its relevance in the development of therapeutic agents and fluorescent probes.

Core Thermal Properties

The thermal stability of this compound is a critical parameter for its application in chemical synthesis, particularly in reactions requiring elevated temperatures. A summary of the available quantitative data on its thermal properties is presented below. It is important to note that there are conflicting reports in the literature regarding its precise melting point.

Table 1: Thermal Properties of this compound

| Property | Value | Source/Method |

| Melting Point | 244-246 °C | Chemical Supplier Data |

| 164-167 °C | Chemical Database | |

| Boiling Point | 468.9 ± 28.0 °C | Predicted |

| Decomposition Temperature | No data available | - |

| Heat Capacity | No data available | - |

| Thermal Conductivity | No data available | - |

The discrepancy in the reported melting points may arise from differences in sample purity or the analytical techniques employed. The 244-246 °C range is more frequently cited in commercial and safety data sheets. Further experimental verification is recommended to definitively establish this value.

Relevance in Drug Discovery and Development

This compound serves as a versatile building block for the synthesis of naphthalimide derivatives, a class of compounds with significant interest in medicinal chemistry. Naphthalimides are known to possess a wide range of biological activities, including antitumor and enzyme inhibitory effects.[1]

Derivatives of this compound have been investigated for their potential as:

-

Antitumor Agents: Naphthalimides can intercalate with DNA and inhibit topoisomerase enzymes, leading to cytotoxic effects in cancer cells.[1]

-

Clathrin Inhibitors: Specific naphthalimide derivatives have shown inhibitory activity against clathrin, a protein involved in endocytosis, suggesting potential applications in diseases where this process is dysregulated.[2]

-

Fluorescent Probes: The naphthalimide core is a fluorophore, and its derivatives are widely used to develop fluorescent probes for detecting ions and biomolecules, as well as for cellular imaging.[3][4]

The thermal stability of this compound is crucial for the synthetic routes used to produce these biologically active molecules, which often involve reactions conducted at elevated temperatures.

Experimental Protocols

A standardized protocol for determining the melting point of a solid organic compound like this compound is detailed below. This method is based on the capillary melting point technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Ensure the sample is positioned for clear observation through the magnifying lens.

-

-

Measurement:

-

Set the initial temperature to approximately 20 °C below the expected melting point.

-

Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

-

Data Analysis:

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Experimental Workflow: Synthesis of a Naphthalimide Derivative

While no specific signaling pathways involving this compound have been identified in the literature, its primary role as a synthetic intermediate is a critical workflow for researchers. The following diagram illustrates a representative one-pot synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride, a closely related and valuable building block.[5]

Caption: One-pot synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride.

This guide provides a foundational understanding of the thermal properties and synthetic utility of this compound. The conflicting melting point data underscores the importance of rigorous experimental characterization for any research or development activities involving this compound. Its role as a precursor to a diverse range of biologically active molecules and functional materials highlights its significance in modern chemical and pharmaceutical research.

References

- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of Fluorescent Probes Using 3-Bromo-1,8-naphthalic Anhydride

Introduction

3-Bromo-1,8-naphthalic anhydride is a versatile building block in the synthesis of fluorescent probes. The 1,8-naphthalimide scaffold is a robust fluorophore characterized by high photostability, good quantum yields, and the ease with which its structure can be modified to tune its photophysical properties.[1][2] The electron-withdrawing nature of the imide group and the electron-donating potential of substituents at the C-4 position create an intramolecular charge transfer (ICT) system, which is sensitive to the microenvironment and can be exploited for sensing applications.[1] The bromine atom at the 3- or 4-position serves as a convenient handle for introducing various recognition moieties through nucleophilic substitution or cross-coupling reactions, enabling the design of probes for a wide range of analytes.

This document provides an overview of the application of this compound in creating fluorescent probes for metal ions and other small molecules, complete with detailed experimental protocols and data.

Synthesis Strategy and Sensing Mechanisms

The general strategy for synthesizing fluorescent probes from this compound involves a two-step process:

-

Imidation: The anhydride is first reacted with a primary amine to form the corresponding N-substituted 3-bromo-1,8-naphthalimide. This step is crucial for modulating the solubility and directing the probe to specific cellular compartments.

-

Functionalization: The bromine atom is then replaced with a receptor unit specific to the target analyte. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or analyte-induced chemical reactions that alter the fluorescence output of the naphthalimide core.

Workflow for Fluorescent Probe Synthesis from this compound

Caption: General workflow for the synthesis and application of fluorescent probes from this compound.

Application Examples

Fluorescent Probe for Lead (Pb²⁺)

A fluorescent probe for the detection of Pb²⁺ ions was developed based on an N-n-butyl-1,8-naphthalimide derivative.[1] The synthesis involves the reaction of 4-bromo-1,8-naphthalic anhydride with n-butylamine, followed by nucleophilic substitution with diethanolamine and subsequent acylation. The resulting probe exhibits a fluorescence quenching response upon binding to Pb²⁺.

Quantitative Data for Pb²⁺ Probe

| Property | Value | Reference |

| Excitation Wavelength (λex) | Not specified | [1] |

| Emission Wavelength (λem) | Not specified | [1] |

| Analyte | Pb²⁺ | [1] |

| Response | Fluorescence quenching | [1] |

| pH Range | Stable over a wide range | [1] |

| Detection Limit | Not specified | [1] |

Signaling Pathway for Pb²⁺ Detection

Caption: Signaling pathway of the naphthalimide-based probe for Pb²⁺ detection.

Fluorescent Probe for Copper (Cu²⁺)

A "turn-off" fluorescent probe for Cu²⁺ was synthesized using 4-bromo-1,8-naphthalic anhydride and 2-thiophene formaldehyde as starting materials.[3] The probe itself is highly fluorescent, but the fluorescence is quenched upon the addition of Cu²⁺ ions. This probe demonstrates good selectivity and sensitivity for Cu²⁺.[3]

Quantitative Data for Cu²⁺ Probe

| Property | Value | Reference |

| Excitation Wavelength (λex) | 465 nm | [3] |

| Emission Wavelength (λem) | Not specified | [3] |

| Analyte | Cu²⁺ | [3] |

| Response | Fluorescence quenching | [3] |

| pH | 7.4 (in CH₃CN:HEPES) | [3] |

| Detection Limit | 1.8 µM | [3] |

Signaling Pathway for Cu²⁺ Detection

Caption: Signaling pathway of the naphthalimide-based probe for Cu²⁺ detection.

Fluorescent Probe for Mercury (Hg²⁺)

A "turn-on" fluorescent probe for Hg²⁺ was designed with a 1,8-naphthalimide group and a 1,2-dithioalkyl recognition group.[4] In the absence of Hg²⁺, the probe exhibits weak fluorescence. Upon interaction with Hg²⁺, a thioacetal deprotection reaction occurs, generating a formyl group and leading to a significant enhancement in fluorescence.[4]

Quantitative Data for Hg²⁺ Probe

| Property | Value | Reference |

| Excitation Wavelength (λex) | Not specified | [4] |

| Emission Wavelength (λem) | 510 nm | [4] |

| Analyte | Hg²⁺ | [4] |

| Response | Fluorescence enhancement (~20-fold) | [4] |

| pH Range | Wide pH range | [4] |

| Detection Limit | 4.0 x 10⁻⁸ M | [4] |

| Linear Range | 2.5 x 10⁻⁷ to 1.0 x 10⁻⁵ M | [4] |

Signaling Pathway for Hg²⁺ Detection

Caption: Signaling pathway of the naphthalimide-based probe for Hg²⁺ detection.

Experimental Protocols

Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

This protocol describes the synthesis of a key intermediate for many naphthalimide-based fluorescent probes.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

n-Butylamine

-

Ethanol

-

Nitrogen gas

-

Reflux apparatus

-

Stirring plate

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (16.1 g, 58 mmol) in ethanol (250 mL).[1]

-

Add n-butylamine (4.4 g, 60 mmol) to the suspension.[1]

-

Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 12 hours.[1]

-

After 12 hours, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid (yield: 13.5 g, 70%).[1]

-

Characterize the product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR).

Protocol 2: Synthesis of a Fluorescent Probe for Cu²⁺ (Probe L)

This protocol details the synthesis of a specific probe for copper ion detection.

Part A: Synthesis of 6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione (Intermediate A)

Materials:

-

4-Bromo-1,8-naphthalic anhydride (0.7010 g, 2.53 mmol)

-

N-butylamine (0.1997 g, 2.73 mmol)

-

Ethanol (40 mL)

-

Reflux apparatus

-

Stirring plate

-

Filtration apparatus

Procedure:

-

Dissolve 4-bromo-1,8-naphthalic anhydride in 35 mL of ethanol in a round-bottom flask.[3]

-

Add a solution of N-butylamine in 5 mL of ethanol dropwise with stirring.[3]

-

Reflux the mixture for 8 hours.[3]

-

Cool the reaction mixture to room temperature to allow for precipitation.[3]

-

Collect the solid by filtration and recrystallize from ethanol to obtain the pure product A (yield: 91.3%).[3]

Part B: Synthesis of the Final Fluorescent Probe L

The synthesis of the final probe L involves further reaction steps starting from Intermediate A, including a reaction with hydrazine hydrate and subsequent condensation with 2-thiophene formaldehyde.[3]

Protocol 3: General Procedure for Fluorescence Titration Experiments

This protocol outlines a general method for evaluating the sensing performance of a fluorescent probe.

Materials:

-

Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

-

Stock solution of the analyte (e.g., 10 mM of a metal perchlorate salt in water or buffer)

-

Buffer solution (e.g., HEPES, PBS)

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the desired buffer solution.[3]

-

Record the initial fluorescence emission spectrum of the probe solution.

-

Add incremental amounts of the analyte stock solution to the probe solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the fluorescence emission spectrum after each addition of the analyte.

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit.

Selectivity Test:

To assess the selectivity of the probe, repeat the fluorescence titration experiment with a range of other potentially interfering ions at the same concentration as the target analyte. Compare the fluorescence response to determine the probe's selectivity.[3][4]

References

- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Synthesis of Naphthalimide Derivatives from 3-Bromo-1,8-naphthalic Anhydride: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of various naphthalimide derivatives starting from 3-Bromo-1,8-naphthalic anhydride. The methodologies detailed below are foundational for the development of novel compounds for applications in medicinal chemistry, materials science, and diagnostics.

Introduction

Naphthalimides are a class of compounds renowned for their unique photophysical properties, including strong fluorescence and environmental sensitivity. Substitution at the 3-position of the naphthalimide scaffold offers a versatile platform for the development of targeted therapeutic agents, fluorescent probes, and advanced materials. This protocol outlines a two-step synthetic strategy: initial formation of the N-substituted 3-bromo-1,8-naphthalimide followed by palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 3-position.

Overall Synthetic Workflow

The synthesis commences with the reaction of this compound with a primary amine to form the corresponding imide. This stable intermediate then serves as the substrate for various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki coupling, Heck coupling, and Sonogashira coupling, enabling the introduction of a wide array of substituents.

Caption: General workflow for the synthesis of 3-substituted naphthalimide derivatives.

Step 1: Synthesis of N-substituted 3-Bromo-1,8-naphthalimides

The initial step involves the formation of the imide ring by reacting this compound with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid.

-

Addition of Amine: Add the desired primary amine (1.1 - 1.5 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 75°C to 110°C for 1 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like ethanol. Alternatively, the reaction mixture can be poured into ice-water, and the resulting precipitate filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Imide Formation

| Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Ethylhexylamine | NMP/Acetic Acid (1:1) | 110 | 0.75 | - | [1] |

| Ethanolamine | Ethanol | 75 | 1 | - | |

| n-Butylamine | Ethanol | Reflux | 1 | - | |

| Ammonia | Ethanol | 75 | 1 | - |

Yields are often high but were not explicitly stated in all referenced protocols.

Step 2: Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo-N-substituted-1,8-naphthalimide intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the 3-position.

A. Buchwald-Hartwig Amination for the Synthesis of 3-Amido-1,8-naphthalimides

The Buchwald-Hartwig amination enables the direct coupling of amides to the aryl bromide, providing a straightforward route to 3-amido-1,8-naphthalimides.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the N-substituted 3-bromo-1,8-naphthalimide (1.0 eq.), the desired amide (1.2-1.5 eq.), a palladium catalyst such as G3-Xantphos (0.02-0.05 eq.), and a base like cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture at 100°C for 2.5 to 4 hours, monitoring the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography.

| Amide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzamide | G3-Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 3.5 | 63 | [2] |

B. Suzuki Coupling for the Synthesis of 3-Aryl/Alkyl-1,8-naphthalimides

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound.[3]

Caption: Catalytic cycle for the Suzuki coupling.

-

Reaction Setup: In a microwave vial or round-bottom flask, combine the N-substituted 3-bromo-1,8-naphthalimide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03-0.05 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere. Temperatures can range from 85°C to 120°C, and reaction times can vary from 10 minutes (with microwave irradiation) to several hours.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/Water | 70 | 30 min (MW) | 77 | [3] |

C. Heck Coupling for the Synthesis of 3-Alkenyl-1,8-naphthalimides

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of 3-alkenyl-1,8-naphthalimides.

Caption: Catalytic cycle for the Heck coupling.

-

Reaction Setup: In a pressure vessel, combine the N-substituted 3-bromo-1,8-naphthalimide (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., (o-tol)₃P), and a base (e.g., Et₃N, NaOAc).

-

Solvent Addition: Add a suitable solvent like acetonitrile (MeCN) or DMF.

-

Reaction Conditions: Heat the sealed vessel at a temperature ranging from 90°C to 120°C for several hours (e.g., 48 hours).

-

Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The residue is then purified by column chromatography.

| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxystyrene | Pd(OAc)₂ / (o-tol)₃P | Et₃N | MeCN | Reflux | 48 | - | |

| 4-Nitrostyrene | Pd(OAc)₂ / (o-tol)₃P | Et₃N | MeCN | Reflux | 48 | - |

Specific yields for these Heck reactions on 3-bromo-naphthalimide were not provided in the reference.

D. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1,8-naphthalimides

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Caption: Catalytic cycles for the Sonogashira coupling.

-

Reaction Setup: To a solution of the N-substituted 3-bromo-1,8-naphthalimide (1.0 eq.) in a suitable solvent like THF or a mixture of water and acetonitrile, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ or [PdCl₂(CH₃CN)₂] (0.05-0.15 eq.), a copper(I) co-catalyst like CuI (0.025 eq.), and a base such as diisopropylamine or Cs₂CO₃.

-